molecular formula C18H18BrNO2 B337596 [4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone

[4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B337596
M. Wt: 360.2 g/mol
InChI Key: WJUKGHGXBAIBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone is a chemical compound with the molecular formula C18H18BrNO2 It is known for its unique structure, which includes a bromophenoxy group attached to a benzoyl-pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone typically involves the reaction of 4-bromophenol with benzyl chloride to form 4-bromophenylmethyl ether. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

[4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The benzoyl-pyrrolidine core may also play a role in its biological effects by influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(4-Chlorophenoxy)methyl]benzoyl}pyrrolidine
  • 1-{4-[(4-Fluorophenoxy)methyl]benzoyl}pyrrolidine
  • 1-{4-[(4-Methylphenoxy)methyl]benzoyl}pyrrolidine

Uniqueness

[4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

[4-[(4-bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H18BrNO2/c19-16-7-9-17(10-8-16)22-13-14-3-5-15(6-4-14)18(21)20-11-1-2-12-20/h3-10H,1-2,11-13H2

InChI Key

WJUKGHGXBAIBPG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.